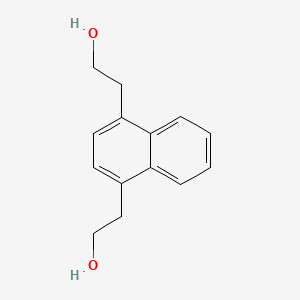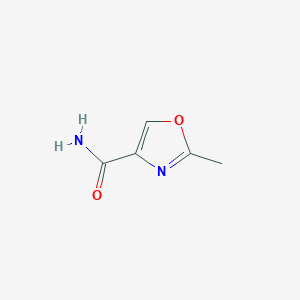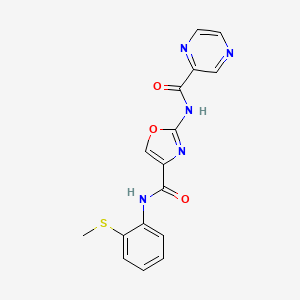
2,2'-(1,4-Naphthalenediyl)bis(ethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(1,4-Naphthalenediyl)bis(ethanol), also known as NBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBE is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has been widely studied for its potential applications in various fields, including drug development, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) is not fully understood. However, studies have suggested that the compound exerts its effects by interacting with various cellular targets, including enzymes, receptors, and DNA. In cancer cells, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. Additionally, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been found to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase, which are involved in the regulation of DNA replication and gene expression.
Biochemical and Physiological Effects:
2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. Additionally, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase, which are involved in the regulation of DNA replication and gene expression. In viral infections, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) is its high yield of synthesis, which makes it readily available for laboratory experiments. Additionally, the compound has been shown to have a broad spectrum of activity against various cancer cell lines and viruses, making it a promising candidate for drug development. However, one of the limitations of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,2'-(1,4-Naphthalenediyl)bis(ethanol). One potential direction is the development of 2,2'-(1,4-Naphthalenediyl)bis(ethanol)-based drugs for the treatment of cancer and viral infections. Additionally, the compound can be further modified to improve its solubility and bioavailability. Moreover, the use of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) as a building block for the synthesis of new organic materials can be explored further. Finally, the application of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) in analytical chemistry can be expanded to include the determination of other compounds of interest.
Synthesemethoden
2,2'-(1,4-Naphthalenediyl)bis(ethanol) can be synthesized via several methods, including the reduction of 1,4-naphthoquinone with sodium borohydride or lithium aluminum hydride, and the condensation of 2-chloroethanol with 1,4-dihydroxynaphthalene. Among these methods, the reduction of 1,4-naphthoquinone with sodium borohydride is the most commonly used method for synthesizing 2,2'-(1,4-Naphthalenediyl)bis(ethanol). The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at room temperature or under reflux conditions. The yield of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) obtained from this method is typically high, ranging from 70% to 90%.
Wissenschaftliche Forschungsanwendungen
2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been extensively studied for its potential applications in drug development. The compound has been shown to have antitumor, antiviral, and antibacterial properties. In particular, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of 2,2'-(1,4-Naphthalenediyl)bis(ethanol) in cancer cells involves the induction of apoptosis and cell cycle arrest. Additionally, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Apart from drug development, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has also been studied for its potential applications in material science and analytical chemistry. The compound has been used as a building block for the synthesis of various organic materials, including polymers, dendrimers, and metal-organic frameworks. In analytical chemistry, 2,2'-(1,4-Naphthalenediyl)bis(ethanol) has been used as a derivatizing agent for the determination of various compounds, including amino acids, carbohydrates, and steroids.
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-9-7-11-5-6-12(8-10-16)14-4-2-1-3-13(11)14/h1-6,15-16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGGFIQTSDCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)


![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2975830.png)
![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)
![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)
